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A comprehensive guide for researchers and materials scientists on the experimental and

computational methodologies used to determine the Aluminum-Nickel (Al-Ni) phase diagram.

This document provides a detailed comparison of phase boundaries and invariant reactions

derived from experimental measurements, CALPHAD (Calculation of Phase Diagrams)

modeling, and first-principles calculations.

The Aluminum-Nickel (Al-Ni) binary alloy system is of significant industrial importance, finding

applications in high-temperature coatings, catalysts, and structural intermetallic compounds. A

thorough understanding of its phase diagram is crucial for the design, processing, and

application of Al-Ni based materials. This guide presents a comparative overview of the Al-Ni

phase diagram as determined by experimental techniques and computational simulations,

offering valuable insights for researchers, scientists, and professionals in drug development

where nickel-containing alloys may be used in processing equipment.

Data Presentation: Invariant Reactions
The invariant reactions in the Al-Ni system, which represent equilibria between three phases at

a specific temperature and composition, are critical points in the phase diagram. The table

below summarizes the temperatures and compositions of these reactions as determined by

experimental methods and computational simulations.
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Reaction
Type

Reaction

Experiment
al
Temperatur
e (°C)

Experiment
al Liquid
Compositio
n (at.% Ni)

CALPHAD
(Thermo-
Calc)
Temperatur
e (°C)

CALPHAD
Liquid
Compositio
n (at.% Ni)

Eutectic
L ↔ (Al) +

Al₃Ni
640 2.7 641.83 2.7

Peritectic
L + Al₃Ni₂ ↔

Al₃Ni
854 19.3 853.85 19.3

Peritectic
L + AlNi ↔

Al₃Ni₂
1133 33.5 1133.55 33.5

Congruent L ↔ AlNi 1638 50.0 1638.85 50.0

Peritectic
L + (Ni) ↔

Ni₃Al
1395 77.5 1395.72 77.5

Eutectic
L ↔ Ni₃Al +

(Ni)
1385 87.0 1385.65 87.0

Note: Data from first-principles calculations for invariant reactions are not as commonly

reported in a consolidated format as experimental and CALPHAD data. First-principles

methods are often used to calculate the formation energies of specific phases, which are then

used as input for CALPHAD models.

Experimental Protocols
The experimental determination of the Al-Ni phase diagram relies on a combination of thermal

analysis, structural characterization, and microstructural observation.

Differential Thermal Analysis (DTA)
Objective: To identify the temperatures of phase transformations (e.g., melting, solidification,

and solid-state reactions).

Methodology:
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Sample Preparation: Al-Ni alloys of varying compositions are prepared from high-purity

aluminum and nickel, typically by arc melting in an inert atmosphere to ensure homogeneity.

Apparatus: A differential thermal analyzer is used, which measures the temperature

difference between the sample and an inert reference material as a function of temperature.

Procedure: The samples are heated and cooled at a controlled rate (e.g., 5-20 K/min). The

onset and peak temperatures of endothermic (melting) and exothermic (solidification) events

are recorded. These temperatures correspond to the liquidus, solidus, and other phase

transition lines in the phase diagram.

X-Ray Diffraction (XRD)
Objective: To identify the crystal structures of the different phases present in the Al-Ni system at

various compositions and temperatures.

Methodology:

Sample Preparation: Samples are typically in the form of powders or polished bulk materials.

For high-temperature XRD, the samples are mounted in a furnace chamber with a controlled

atmosphere.

Apparatus: A powder X-ray diffractometer equipped with a high-temperature attachment.

Procedure: X-rays are directed at the sample, and the diffracted X-rays are detected at

various angles. The resulting diffraction pattern is a fingerprint of the crystal structures

present. By analyzing the peak positions and intensities, the phases can be identified and

their lattice parameters calculated.

Scanning Electron Microscopy (SEM) with Energy
Dispersive X-ray Spectroscopy (EDX)
Objective: To observe the microstructure of the alloys and determine the chemical composition

of the constituent phases.

Methodology:
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Sample Preparation: Samples are mounted in a resin, followed by a systematic grinding and

polishing procedure to achieve a mirror-like surface.[1][2] Etching with a suitable reagent

(e.g., Keller's reagent for Al-rich alloys) is often performed to reveal the grain boundaries and

different phases.[3]

Apparatus: A scanning electron microscope equipped with an energy dispersive X-ray

spectrometer.

Procedure: The electron beam of the SEM scans the surface of the sample, generating

various signals that provide information about the surface topography and composition.

Backscattered electron imaging is particularly useful for distinguishing between phases with

different average atomic numbers. EDX analysis is used to obtain the elemental composition

of specific points, lines, or areas of the sample, allowing for the determination of the

composition of each phase.[4]

Simulation Methodologies
Computational methods, particularly CALPHAD and first-principles calculations, have become

indispensable tools for modeling and predicting phase diagrams.

CALPHAD (Calculation of Phase Diagrams)
The CALPHAD method is a thermodynamic approach used to calculate phase diagrams.[5][6]

It relies on thermodynamic databases that contain models for the Gibbs free energy of each

phase in the system. These models are developed by assessing and optimizing experimental

data such as phase equilibria and thermochemical properties. Software packages like Thermo-

Calc are widely used for these calculations.[7]

First-Principles Calculations
First-principles calculations, based on density functional theory (DFT), can predict the total

energies of different crystal structures from fundamental quantum mechanical principles,

without the need for experimental input. These calculated energies can then be used to

determine the relative stability of different phases and to provide input for CALPHAD models,

especially for metastable or difficult-to-measure phases.
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Workflow for Comparing Experimental and Simulated Phase Diagrams.

Conclusion
The determination of the Al-Ni phase diagram is a synergistic effort involving experimental

measurements and computational modeling. Experimental techniques like DTA, XRD, and

SEM provide the foundational data for phase transition temperatures, crystal structures, and

compositions. Computational methods such as CALPHAD and first-principles calculations not

only reproduce experimental findings but also allow for the prediction of phase equilibria in

regions that are difficult to access experimentally. The good agreement between the

experimental and CALPHAD-calculated invariant reaction data demonstrates the robustness of

the thermodynamic databases for the Al-Ni system. This integrated approach is essential for

the continued development of advanced Al-Ni based materials.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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